molecular formula C12H11N3O3 B8273799 1-Acetyl-3-(pyridin-3-yl)methylene-piperazine-2,5-dione

1-Acetyl-3-(pyridin-3-yl)methylene-piperazine-2,5-dione

Cat. No. B8273799
M. Wt: 245.23 g/mol
InChI Key: NJDPZKFXNDIJSY-UHFFFAOYSA-N
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Patent
US07214673B2

Procedure details

Add DMF (60 mL) to a mixture of 1,4-diacetyl-piperazine-2,5-dione (5.94 g, 30 mmol) and 3-pyridinecarboxaldehyde (12.84 g, 120 mmol). Cool to 0° C. Add portionwise over 20 min a solution of potassium tert-butoxide (3.36 g, 30 mmol) in tert-butanol (60 mL) to this solution. Warm to room temperature and stir for 2 h. Pour the mixture into water (400 mL) and filter. Wash with water three times, then with hexanes to obtain the title compound as a yellow powder (4.0 g, 54%): 1H NMR (DMSO-d6) δ 2.51 (s, 3H), 4.37 (s, 2H), 6.95 (s, 1H), 7.43 (dd, 1H), 7.96 (d, 1H1), 8.50 (d, 1H), 8.73 (s, 1H), 10.64 (bs, 1H).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
12.84 g
Type
reactant
Reaction Step Two
Quantity
3.36 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
CN(C=O)C.C([N:9]1[CH2:14][C:13](=[O:15])[N:12]([C:16](=[O:18])[CH3:17])[CH2:11][C:10]1=[O:19])(=O)C.[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]=O)[CH:21]=1.CC(C)([O-])C.[K+]>C(O)(C)(C)C.O>[C:16]([N:12]1[CH2:11][C:10](=[O:19])[NH:9][C:14](=[CH:26][C:22]2[CH:21]=[N:20][CH:25]=[CH:24][CH:23]=2)[C:13]1=[O:15])(=[O:18])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.94 g
Type
reactant
Smiles
C(C)(=O)N1C(CN(C(C1)=O)C(C)=O)=O
Name
Quantity
12.84 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Three
Name
Quantity
3.36 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm to room temperature
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Wash with water three times

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1C(C(NC(C1)=O)=CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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